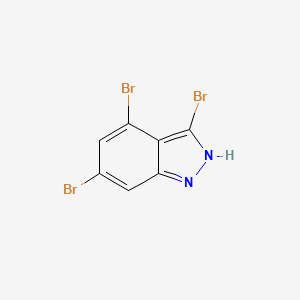

3,4,6-tribromo-2H-indazole

Description

Significance of the Indazole Scaffold in Contemporary Organic and Medicinal Chemistry Research

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. rsc.org This designation stems from its ability to bind to a wide array of biological targets, enabling the development of therapeutic agents for a diverse range of diseases. rsc.orgbeilstein-journals.org The versatility of the indazole core is demonstrated by its presence in numerous approved drugs, where it serves as a key pharmacophore. rsc.orgbeilstein-journals.org Marketed anticancer drugs such as Axitinib, Niraparib, and Pazopanib feature the indazole moiety, highlighting its critical role in the development of targeted therapies for various cancers, including lung, breast, and renal cell carcinoma. beilstein-journals.orgnih.gov

The significance of the indazole framework also lies in its favorable physicochemical properties, which are essential for drug development. These properties include high solubility, metabolic stability, and good bioavailability, which contribute to the clinical success of indazole-containing therapeutics. rsc.org Furthermore, the synthetic accessibility of the indazole core allows for extensive functionalization, enabling chemists to generate large libraries of compounds for structure-activity relationship (SAR) studies. rsc.org This flexibility is crucial for optimizing the potency, selectivity, and safety of new drug candidates. rsc.orgsmolecule.com The indazole ring system is a bioisostere for other important structures like indoles and phenols, offering advantages such as reduced metabolic vulnerability. nih.gov Its unique structure, featuring both a hydrogen bond donor (NH group) and an acceptor (pyridine-like nitrogen), can lead to enhanced binding affinity with target proteins. nih.gov

The broad spectrum of biological activities associated with indazole derivatives is extensive, encompassing anti-inflammatory, antimicrobial, antiviral, anti-HIV, anti-arrhythmic, and antitumor properties. beilstein-journals.orgresearchgate.netresearchgate.netrsc.org This wide-ranging bioactivity ensures that the indazole scaffold remains an area of intense investigation in both academic and industrial research settings. beilstein-journals.orgacs.org

Overview of Halogenated Indazoles as Key Intermediates and Bioactive Scaffolds in Advanced Synthesis and Chemical Biology

Halogenated indazoles are indispensable building blocks in modern organic synthesis and medicinal chemistry. The introduction of halogen atoms—most commonly bromine, chlorine, or iodine—onto the indazole core provides a reactive handle for a variety of synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. acs.org These reactions enable the straightforward installation of diverse functional groups, allowing for the construction of complex molecular architectures and the rapid diversification of indazole-based compound libraries. nih.govsemanticscholar.org

Beyond their role as synthetic intermediates, halogens can significantly modulate the biological properties of the indazole scaffold. organic-chemistry.orgresearchgate.net The presence of a halogen atom can enhance a molecule's binding affinity to its biological target, improve metabolic stability, and alter its pharmacokinetic profile. organic-chemistry.orgresearchgate.net For instance, studies have shown that the bromination of an indazole core can increase the potency of protein kinase inhibitors and enhance the antiproliferative activity against cancer cell lines. researchgate.net

Given their importance, considerable research has been dedicated to developing efficient and regioselective methods for the halogenation of indazoles. nih.govorganic-chemistry.orgnih.gov Direct C–H halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under metal-free conditions has emerged as a desirable "green" methodology. organic-chemistry.orgresearchgate.net However, controlling the position and number of halogen substitutions, especially in poly-halogenation, can be challenging and often results in mixtures of isomers. rsc.orgorganic-chemistry.org The development of novel protocols, including ultrasound-assisted nih.gov and electrochemical methods, continues to address the need for mild and selective halogenation techniques. These advancements underscore the pivotal role of halogenated indazoles as versatile scaffolds for creating new bioactive molecules in chemical biology and drug discovery.

Research Rationale for Investigating the Multi-Brominated 2H-Indazole Framework, with a Specific Focus on 3,4,6-Tribromo-2H-Indazole

The investigation into multi-brominated 2H-indazole frameworks is driven by the established value of halogenated heterocycles in chemical synthesis and drug discovery. While specific research focusing exclusively on this compound is not prominent in the reviewed literature, a clear rationale for its study can be constructed based on existing knowledge of related compounds.

The positions of bromine atoms on the indazole ring are critical for directing subsequent chemical modifications and influencing biological activity. The synthesis of a specific, unsymmetrically substituted isomer like this compound presents a significant synthetic challenge due to the complex regioselectivity of electrophilic aromatic substitution on the benzazole system. Research on the bromination of 2-substituted-2H-indazoles shows that substitution typically occurs at the C3, C5, and C7 positions. rsc.orgnih.gov For example, the exhaustive bromination of 2-phenyl-2H-indazole yields the 3,5,7-tribromo derivative. rsc.orgnih.gov Achieving substitution at the C4 and C6 positions, while avoiding the more reactive C3, C5, and C7 sites, would require novel and highly selective synthetic strategies.

The scientific interest in a compound such as this compound lies in its potential as a unique chemical probe and synthetic intermediate. The specific arrangement of three bromine atoms would offer a distinct electronic and steric profile compared to more commonly synthesized isomers. This unique structure could lead to novel biological activities or provide a scaffold for structure-activity relationship (SAR) studies, helping to map the specific interactions between indazole-based ligands and their protein targets. Furthermore, the three bromine atoms could be selectively functionalized through orthogonal cross-coupling strategies, provided their reactivities are sufficiently different, opening a pathway to complex, tri-substituted indazole derivatives that are otherwise difficult to access.

Therefore, the rationale for investigating this compound is rooted in the pursuit of novel chemical space, the development of selective synthetic methodologies, and the potential creation of new molecular tools for chemical biology and medicinal chemistry.

Data Tables

Table 1: General Properties of the Parent Indazole Scaffold

| Property | Value | Reference |

| IUPAC Name | 1H-Indazole | |

| Other Names | Benzpyrazole, Isoindazole | |

| Molecular Formula | C₇H₆N₂ | |

| Molar Mass | 118.14 g/mol | |

| Melting Point | 147 to 149 °C | |

| Boiling Point | 270 °C | |

| Appearance | Solid |

Table 2: Examples of Synthesized Brominated 2H-Indazole Derivatives

| Compound Name | Reactants | Reagents/Conditions | Yield | Reference |

| 3-Bromo-2-phenyl-2H-indazole | 2-Phenyl-2H-indazole | Br₂ in Acetic Acid | 86% | |

| 3,7-Dibromo-2-phenyl-2H-indazole | 2-Phenyl-2H-indazole | NBS (1.3 equiv) in H₂O, 95°C | 96% (for mono-bromo), then further bromination | organic-chemistry.org |

| 3,5,7-Tribromo-2-phenyl-2H-indazole | 2-Phenyl-2H-indazole | NBS (4.0 equiv) in MeCN, 80°C | 71% | organic-chemistry.org |

| 3-Bromo-2-(m-tolyl)-2H-indazole | 2-(m-Tolyl)-2H-indazole | DBDMH, Na₂CO₃, Ultrasound | 78% | nih.gov |

Properties

IUPAC Name |

3,4,6-tribromo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3N2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVZRERJULUODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathway Elucidation for Bromination of 2h Indazoles

Characterization of Radical Reaction Mechanisms in C-H Bromination Processes

Radical-mediated C-H bromination is a significant pathway for the halogenation of 2H-indazoles, particularly when using N-bromosuccinimide (NBS) under thermal conditions. nih.govresearchgate.net Investigations into the metal-free halogenation of 2-substituted 2H-indazoles suggest a plausible radical pathway. nih.gov The proposed mechanism commences with the pyrolysis of NBS under heating, which generates a bromine radical. nih.govresearchgate.netrsc.org This highly reactive bromine radical then attacks the 2H-indazole substrate to form an intermediate, which is subsequently oxidized to a cationic intermediate, leading to the final mono-brominated product. nih.govresearchgate.net

Crucial evidence supporting this radical mechanism comes from control experiments. The addition of radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT) to the reaction mixture has been shown to completely inhibit the formation of the desired brominated products. nih.govresearchgate.net This indicates that the reaction's progression is dependent on the presence of free radicals.

This radical pathway is not limited to mono-bromination. Dihalogenation and even trihalogenation can occur sequentially. nih.gov Studies have shown that the mono-brominated product can serve as a substrate for further bromination, eventually leading to poly-halogenated derivatives. nih.govresearchgate.net For instance, by increasing the amount of NBS and extending the reaction time, a tribrominated product was successfully obtained from 2-(m-tolyl)-2H-indazole in a 72% yield. nih.govresearchgate.netrsc.orgrsc.org The development of visible-light-promoted protocols for other functionalizations of 2H-indazoles, which proceed via radical mechanisms, further underscores the viability of radical pathways in modifying the indazole core. researchgate.net

Exploration of Ionic Pathways and Single Electron Transfer (SET) Processes in Halogenation

In contrast to radical processes, ionic pathways represent an alternative route for indazole halogenation. These reactions typically involve an electrophilic attack on the electron-rich indazole ring. A classic example is the bromination of 2-phenyl-2H-indazole using molecular bromine (Br₂) in acetic acid, which proceeds through an electrophilic aromatic substitution mechanism. rsc.orgnih.gov

Influence of Electronic and Steric Substituent Effects on Regioselectivity and Reaction Kinetics in Bromination

The regiochemical outcome of the bromination of 2H-indazoles is highly dependent on the electronic properties and steric hindrance of substituents already present on the indazole ring system. These factors influence the electron density at various positions of the ring and can sterically block the approach of the brominating agent.

In the metal-free bromination of 2-substituted indazoles, the nature of the substituent on the N-phenyl ring plays a significant role. Both electron-donating and electron-withdrawing groups are generally well-tolerated. nih.govrsc.org However, steric effects are notable; meta-substituents on the phenyl ring tend to result in lower yields compared to para-substituents due to increased steric hindrance. nih.govrsc.org

Substituents on the indazole skeleton itself also exert strong directive effects. For instance, in the bromination of 4-substituted NH-free indazoles with NBS, the electronic nature of the C4 substituent governs the regioselectivity. nih.gov Indazoles with electron-donating sulfonamide groups at the C4 position yield C7-monobrominated products in high yields. nih.gov Conversely, the presence of a strong electron-withdrawing group like a nitro (NO₂) group drastically decreases the yield of the C7-mono-brominated product. nih.gov This highlights how electronic effects can activate or deactivate specific positions towards electrophilic attack. The bromine atom itself, once substituted onto the ring at a position like C6, influences the electronic distribution and steric environment for subsequent reactions.

Table 1: Influence of Substituents on the Regioselectivity and Yield of Indazole Bromination

Starting Indazole Brominating Agent Substituent(s) Position of Bromination Yield (%) Reference 2-phenyl-2H-indazole NBS p-F on N-phenyl 3 98% researchgate.net 2-phenyl-2H-indazole NBS m-Me on N-phenyl 3 89% researchgate.net 2-phenyl-2H-indazole NBS p-Me on N-phenyl 3 95% researchgate.net 4-(p-tolylsulfonamido)-1H-indazole NBS p-Me-phenylsulfonamido at C4 7 84% rsc.org 4-(p-nitrophenylsulfonamido)-1H-indazole NBS p-NO2-phenylsulfonamido at C4 7 17% rsc.org 2-(m-tolyl)-2H-indazole NBS (excess) m-Me on N-phenyl 3, X, Y (Tribrominated) 72% researchgate.net

Tautomeric Considerations in 2H-Indazole Reactivity and Product Distribution

Indazole exists as two principal annular tautomers: 1H-indazole and 2H-indazole. mdpi.com The position of the proton on the nitrogen atom significantly affects the molecule's electronic structure and reactivity. In most cases, the 1H-indazole tautomer is thermodynamically more stable and therefore predominates in solution and in the solid state. mdpi.comresearchgate.netbeilstein-journals.org

The existence of this tautomeric equilibrium is a critical consideration in the functionalization of NH-free indazoles. Reactions such as alkylation or halogenation can occur on either tautomer, often resulting in a mixture of N1- and N2-substituted products. researchgate.net The final product distribution is sensitive to the reaction conditions, including the base, solvent, and the nature of the electrophile. researchgate.net

For the formation of a 2H-indazole derivative like 3,4,6-tribromo-2H-indazole from an NH-free precursor, the reaction must proceed through the less abundant 2H-tautomer. Alternatively, the synthesis can start from a pre-formed 2-substituted-2H-indazole, which locks the molecule in the 2H configuration. nih.govrsc.org In such cases, subsequent C-H bromination occurs directly on the 2H-indazole ring system. DFT calculations have been employed to better understand the relative stabilities of the tautomers and the transition states involved in their reactions, providing insight into the factors that drive selectivity towards one tautomer over the other. researchgate.netbeilstein-journals.org

Advanced Spectroscopic and Structural Characterization Methodologies in Research of Brominated Indazoles

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of brominated indazoles. Techniques such as ¹H and ¹³C NMR provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively. Advanced 2D NMR experiments, including HSQC, HMBC, and NOE, are often employed to resolve complex structures and definitively assign resonances, especially for polysubstituted derivatives where proton-proton coupling is minimal. ipb.pt

For polyhalogenated aromatic systems, the chemical shifts of the remaining protons are significantly influenced by the number and position of the halogen substituents. nih.gov While specific spectral data for 3,4,6-tribromo-2H-indazole is not extensively published, analysis of related brominated indazole and indole structures allows for the prediction of its spectral characteristics.

¹H NMR: The proton on the indazole nitrogen (N-H) would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), as seen in various 1H-indazoles. rsc.org The remaining aromatic protons at positions 5 and 7 would exhibit chemical shifts and coupling patterns dictated by their positions relative to the bromine atoms. For instance, in 5-bromo-3-methyl-1H-indole, the proton at C4 appears as a singlet at δ 7.73 ppm, while the C6 and C7 protons are doublets or multiplets further upfield. rsc.org

A hypothetical data table for the expected NMR signals of a tribrominated indazole is presented below, based on data from analogous compounds.

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 3 | - | ~106 | H5, H7 |

| 3a | - | ~122 | H5 |

| 4 | - | ~115 | H5 |

| 5 | ~7.8 (s) | ~125 | C3a, C4, C6, C7 |

| 6 | - | ~118 | H5, H7 |

| 7 | ~7.6 (s) | ~120 | C3, C5, C7a |

| 7a | - | ~140 | H5, H7 |

Utilization of X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While the specific crystal structure of this compound is not publicly available, data from other halogenated indoles and related heterocycles illustrate the type of information that can be obtained. mdpi.com For example, the analysis of a substituted triazolo-pyridazino-indole derivative revealed a triclinic crystal system with a P-1 space group. mdpi.com Such analysis for a brominated indazole would confirm the planarity of the bicyclic ring system and detail any intermolecular interactions, such as hydrogen bonding involving the N-H group or halogen bonding involving the bromine atoms. researchgate.net

The table below shows representative crystallographic data that would be determined for a compound like this compound.

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.501 |

| β (°) | 98.618 |

| γ (°) | 103.818 |

| Volume (ų) | 900.07 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful method for identifying functional groups and providing a unique "fingerprint" for a molecule. scitepress.org These techniques probe the vibrational modes of molecular bonds, such as stretching and bending. wikipedia.org

For this compound, the spectra would be characterized by vibrations corresponding to the indazole core and the carbon-bromine bonds.

N-H Vibrations: A characteristic N-H stretching band would be expected in the IR spectrum, typically appearing in the region of 3100-3300 cm⁻¹. wiley-vch.de

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C stretching vibrations within the fused aromatic rings would produce a series of bands in the 1450-1620 cm⁻¹ region. rsc.org

C-N Vibrations: Stretching vibrations for the C-N bonds within the heterocyclic ring are typically found in the 1200-1350 cm⁻¹ range.

C-Br Vibrations: The carbon-bromine stretching vibrations are a key feature for this molecule. These bonds are weaker and involve a heavier atom, so their vibrations appear at lower frequencies, typically in the 500-700 cm⁻¹ range. The presence of multiple C-Br bonds would likely result in several bands in this region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Strong |

| C-N Stretch | 1200 - 1350 | Medium | Medium |

| C-Br Stretch | 500 - 700 | Strong | Strong |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight of a compound, which allows for the unambiguous calculation of its elemental formula. nih.gov For this compound (C₇H₃Br₃N₂), HRMS can distinguish its mass from other compounds with the same nominal mass.

A defining characteristic of bromine-containing compounds in mass spectrometry is their unique isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). acs.org A molecule with three bromine atoms will therefore exhibit a distinctive cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a characteristic intensity ratio of approximately 1:3:3:1. This pattern is a powerful diagnostic tool for confirming the number of bromine atoms in the molecule and its fragments. researchgate.net

The fragmentation pattern under techniques like Electron Ionization (EI) would likely involve the sequential loss of bromine atoms (Br• radicals) or the elimination of HBr. docbrown.info The resulting fragment ions would also exhibit their own characteristic isotopic patterns, helping to piece together the molecule's structure.

| Parameter | Information |

|---|---|

| Molecular Formula | C₇H₃Br₃N₂ |

| Calculated Exact Mass | 351.7805 g/mol (for C₇H₃⁷⁹Br₃N₂) |

| Molecular Ion Isotopic Pattern | Characteristic 1:3:3:1 ratio for [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺ |

| Common Fragmentation Pathways | Loss of Br• radical ([M-Br]⁺) |

| Loss of HBr ([M-HBr]⁺) |

Theoretical and Computational Chemistry Studies of 3,4,6 Tribromo 2h Indazole and Its Analogues

Quantum Chemical Modeling of Reaction Mechanisms and Transition States for Bromination Pathways

The synthesis of 3,4,6-tribromo-2H-indazole involves a multi-step bromination of indazole. Quantum chemical modeling is instrumental in elucidating the detailed mechanisms of such reactions, including the identification of intermediates and transition states.

The bromination of indazoles can proceed through different pathways depending on the reaction conditions and the brominating agent used. Computational studies can model the reaction coordinates for the sequential electrophilic substitution of bromine atoms onto the indazole ring. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies for each step, providing insights into the reaction kinetics and the observed regioselectivity. For example, such calculations could explain why bromination occurs at specific positions on the indazole ring.

Transition state theory, combined with quantum chemical calculations, can be used to estimate reaction rate constants. The geometry of the transition states provides a snapshot of the bond-making and bond-breaking processes during the bromination. For a complex molecule like this compound, understanding the stepwise bromination mechanism is crucial for optimizing its synthesis.

Conformational Analysis and Energetic Profiles of Polybrominated Indazoles

Conformational analysis of polybrominated indazoles is essential for understanding their three-dimensional structure and its influence on their physical and chemical properties. While the indazole ring itself is rigid, the bromine substituents can influence the planarity of the molecule and its interactions with its environment.

Computational methods can be used to perform a systematic search for different conformers and to calculate their relative energies. For this compound, the primary conformational flexibility would be related to any slight puckering of the rings or out-of-plane bending of the C-Br bonds, although significant deviations from planarity are not expected for the core bicyclic system. The energetic profile, mapping the energy as a function of specific dihedral angles, can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or self-assemble in the solid state.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into its intermolecular interactions and the effects of solvation.

MD simulations can also be employed to study the aggregation behavior of this compound in solution, which may be driven by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and halogen bonding.

Investigation of Halogen Bonding Interactions in Brominated Indazole Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction is highly directional and has gained significant attention in fields like crystal engineering and drug design. The bromine atoms in this compound, particularly the one at the 3-position, are potential halogen bond donors.

Computational studies can be used to investigate the nature and strength of these halogen bonds. By calculating the molecular electrostatic potential (MEP) on the surface of this compound, regions of positive electrostatic potential (σ-holes) on the bromine atoms can be identified. These σ-holes are characteristic of halogen bond donors.

Furthermore, quantum chemical calculations can be performed on dimers or larger clusters of this compound, or on complexes with other molecules, to quantify the strength and geometry of the halogen bonds. The interaction energies can be calculated and decomposed into electrostatic, dispersion, and charge-transfer components to provide a deeper understanding of the nature of the halogen bonding. The Quantum Theory of Atoms in Molecules (QTAIM) can also be used to characterize the topology of the electron density and identify bond critical points associated with halogen bonds.

The following table summarizes key aspects of halogen bonding that can be investigated computationally:

| Computational Method | Information Obtained |

| Molecular Electrostatic Potential (MEP) | Identification of σ-holes on bromine atoms. |

| Supermolecular Calculations | Interaction energies and geometries of halogen-bonded complexes. |

| Energy Decomposition Analysis | Contributions of electrostatic, dispersion, and charge-transfer forces. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of the electron density topology at the halogen bond. |

This table outlines computational approaches for studying halogen bonding.

Structure Activity Relationship Sar Studies and Molecular Target Identification of Brominated Indazoles

Rational Design Principles for Halogenated Indazole Derivatives as Chemical Probes

The rational design of halogenated indazole derivatives is a key strategy in the development of chemical probes to investigate biological systems. Halogens, particularly bromine, can modify a molecule's electronic properties, lipophilicity, and metabolic stability. One of the primary design principles involves using halogen atoms to form halogen bonds, which are non-covalent interactions between the halogen and an electron-rich atom like oxygen or nitrogen in a biological target. These interactions can enhance binding affinity and selectivity.

In drug design, computational studies are pivotal in predicting the potential biological activities of novel compounds, allowing for the optimization of molecular structures to enhance biological efficacy. longdom.org This rational design process is crucial for developing indazole-based compounds as potent and selective inhibitors for specific targets. nih.gov For instance, the design of indazole derivatives as inhibitors of kinases or cannabinoid receptors often involves strategic halogenation to exploit specific pockets within the target's binding site. nih.govnih.gov The indazole ring itself is a versatile scaffold that can tolerate various substituents, allowing chemists to fine-tune the molecule's properties for improved activity and solubility. nih.gov

In Silico Approaches for Molecular Design, Docking Studies, and Target Prediction

In silico methods are indispensable tools in modern drug discovery for designing and screening novel compounds before their synthesis. longdom.org These computational approaches, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, help predict how a ligand, such as a brominated indazole, will interact with a protein target at the molecular level. longdom.orgresearchgate.net

Molecular docking simulations are used to predict the preferred orientation of a molecule when bound to a target, as well as the binding affinity. ijpsjournal.com For example, docking studies have been employed to investigate the binding of brominated triazole derivatives to the colchicine (B1669291) binding site of tubulin, revealing that halogen bonds are a key electrostatic interaction. mdpi.com Similarly, indazole derivatives have been designed and evaluated as inhibitors of Tyrosine Threonine Kinase (TTK) using 2D and 3D-QSAR models, which demonstrated robust predictive accuracy and highlighted key structural features influencing biological activity. longdom.org These computational techniques guide the rational design of new derivatives by identifying promising candidates for synthesis and further biological evaluation. longdom.orgbiotech-asia.org

Table 1: Application of In Silico Techniques for Indazole Derivatives

| Technique | Application | Target Example | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding mode and affinity | EGFR Kinase, Tubulin, Butyrylcholinesterase | ijpsjournal.commdpi.comresearchgate.net |

| 2D/3D-QSAR | Correlates chemical structure with biological activity | Tyrosine Threonine Kinase (TTK) | longdom.org |

| ADMET Prediction | Assesses pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Various Targets | mdpi.combiotech-asia.org |

Investigation of Protein-Ligand Interactions and Binding Mechanisms through Biophysical Techniques

While in silico methods provide valuable predictions, biophysical techniques are essential for experimentally validating and characterizing the interactions between a ligand and its protein target. researchgate.net These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for developing structure-activity relationships. nih.gov

Several biophysical techniques are commonly used:

Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association and dissociation rates) and binding affinities. omicsonline.orgfrontiersin.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution at atomic resolution. It can be used to identify the ligand's binding site on the protein and to characterize the structural and dynamic changes that occur upon binding. nih.govomicsonline.org

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the melting temperature of a protein upon ligand binding, which can be used to screen for binders. nih.gov

These techniques are highly information-rich and are increasingly used in the early stages of the drug discovery process to validate hits from high-throughput screens and to guide the optimization of lead compounds. researchgate.netnih.gov

Mechanistic Elucidation of Observed Biological Activities (e.g., Enzyme Inhibition Kinetics, Receptor Modulation)

Understanding the mechanism by which a compound exerts its biological effect is fundamental to drug development. For brominated indazoles, this involves studying their impact on enzyme kinetics or their ability to modulate receptor activity.

Enzyme Inhibition: Many indazole derivatives function as enzyme inhibitors. For example, certain indazole scaffolds have been developed as potent inhibitors of DNA gyrase, an essential bacterial enzyme. acs.orgnih.gov Studies on these compounds involve determining their inhibitory concentration (IC50) and elucidating their mechanism of inhibition (e.g., competitive, non-competitive). The introduction of bromine at specific positions can significantly enhance inhibitory potency. nih.gov

Receptor Modulation: Brominated indazoles can also act as receptor modulators. A notable example is their activity as synthetic cannabinoid receptor agonists (SCRAs), which bind to and activate cannabinoid receptors (CB1 and CB2). nih.govresearchgate.net Mechanistic studies for these compounds involve determining their potency (EC50) and efficacy (% Emax) at the receptor. Such studies have shown that halogenation can significantly impact a compound's activity profile, sometimes converting a full agonist into a partial agonist. nih.govnih.gov

Impact of Bromination Pattern on Modulating Biological Activity Profiles and Selectivity

The position and number of bromine atoms on the indazole ring can have a profound impact on a compound's biological activity and selectivity. The specific substitution pattern dictates the molecule's shape, electronic distribution, and potential for forming key interactions with a target.

Furthermore, regioselective bromination is a key synthetic strategy to create specific isomers for biological testing. nih.gov For instance, methods have been developed for the site-specific bromination of indazoles at the C3 or C7 positions. nih.govnih.gov This chemical control allows for the systematic exploration of how the bromine position affects target engagement and selectivity. For example, indazoles with substituents at the C7 position have shown interesting anticancer activities. nih.gov While a systematic study of the 3,4,6-tribromo pattern is not widely available, these findings underscore the principle that the specific placement of halogens is a critical determinant of the biological activity profile.

Development of Brominated Indazole Scaffolds for Specific Molecular Targets (e.g., Kinases, DNA Gyrase, Tubulin)

The versatility of the brominated indazole scaffold has led to its development as an inhibitor for several important therapeutic targets.

Kinases: Kinases are a major class of drug targets, particularly in oncology. The indazole scaffold is considered a "privileged scaffold" for kinase inhibition. nih.gov Brominated indazoles have been incorporated into novel inhibitors of Aurora kinases and Fibroblast Growth Factor Receptor (FGFR) kinases. nih.govresearchgate.net Computational design and SAR studies have guided the development of these compounds to achieve high potency and, in some cases, selectivity for specific kinase subtypes. biotech-asia.orgnih.gov

DNA Gyrase: Bacterial DNA gyrase is a validated target for antibacterial agents. acs.orgnih.gov A novel class of indazole derivatives has been discovered as inhibitors of the GyrB subunit, which houses the ATPase activity of the enzyme. acs.orgnih.gov Structure-based drug design led to the development of compounds with excellent enzymatic and antibacterial activity. nih.gov Notably, the introduction of a p-bromophenyl group into a related class of DNA gyrase inhibitors resulted in compounds with very potent inhibitory activity against S. aureus DNA gyrase. nih.gov

Tubulin: Tubulin is the protein subunit of microtubules, and its polymerization is a key target for anticancer drugs. nih.gov Indazole derivatives have been designed as microtubule-targeting agents that bind to the colchicine site on tubulin, inhibiting its polymerization. nih.govbohrium.com These compounds disrupt the cellular microtubule network, leading to cell cycle arrest in the G2/M phase and apoptosis. nih.gov SAR investigations have shown that specific substitution patterns on the indazole and associated phenyl rings are crucial for potent antiproliferative activity. nih.gov

Emerging Research Directions and Future Perspectives for 3,4,6 Tribromo 2h Indazole Chemistry

Development of Novel and Sustainable Synthetic Routes for Highly Substituted Indazoles

The synthesis of highly substituted indazoles, including tribrominated variants, has traditionally relied on multi-step processes that can be inefficient and generate significant chemical waste. bohrium.com A major thrust in modern organic synthesis is the development of more sustainable and efficient methodologies. benthamdirect.com Recent advancements have focused on catalyst-based and green chemistry approaches to construct the indazole scaffold. benthamdirect.comingentaconnect.com These methods aim to improve yields, reduce reaction times, and minimize the environmental impact.

Key areas of development include:

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used for the C-C bond formation to introduce aryl substituents onto the indazole core. rsc.org This allows for the diversification of brominated indazole precursors.

Metal-Free Synthesis: To circumvent the cost and toxicity associated with heavy metals, metal-free synthetic routes are gaining traction. nih.gov These often involve intramolecular cyclization reactions of appropriately substituted precursors.

Green Chemistry Approaches: The use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG 300) and catalysts such as copper(I) oxide nanoparticles (Cu2O-NP) are being explored for the synthesis of 2H-indazole derivatives. organic-chemistry.org Microwave-assisted and ultrasound-assisted synthesis are also emerging as powerful tools to accelerate reactions and improve energy efficiency. nih.govrsc.org For instance, an ultrasound-assisted bromination of indazoles using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source has been developed, offering a rapid and efficient method for producing 3-bromoindazoles. nih.govrsc.org

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Transition Metal Catalysis | Employs catalysts like Palladium to form C-C or C-N bonds. | High efficiency and selectivity for a wide range of derivatives. benthamdirect.com | Cost and toxicity of metal catalysts. |

| Metal-Free Synthesis | Relies on reactions like 1,3-dipolar cycloadditions or intramolecular aminations. | Environmentally benign and avoids metal contamination in products. nih.govorganic-chemistry.org | May require harsher reaction conditions or have limited substrate scope. |

| Green Chemistry Approaches | Utilizes sustainable solvents, catalysts, and energy sources (e.g., microwaves, ultrasound). benthamdirect.comorganic-chemistry.org | Reduced environmental impact, increased safety, and often faster reaction times. nih.gov | Scalability can be a concern for some techniques. |

Exploration of New Chemical Reactivities and Transformations of Brominated Indazoles

The bromine atoms in 3,4,6-tribromo-2H-indazole serve as versatile synthetic handles, enabling a wide array of chemical transformations. Research in this area is focused on leveraging the unique reactivity of these halogenated positions to construct complex molecular architectures. The positions of bromination on the indazole ring have been shown to follow specific patterns depending on the reaction conditions and the nature of the indazole species (cationic, molecular, or anionic). researchgate.net

Future research will likely focus on:

Site-Selective Functionalization: Developing methods for the selective reaction at one bromine position over the others is a key challenge. This would allow for the stepwise introduction of different functional groups, leading to a high degree of molecular diversity.

Novel Coupling Reactions: Expanding the scope of cross-coupling reactions beyond standard Suzuki and Buchwald-Hartwig aminations will be crucial. This includes exploring new catalytic systems that can tolerate a broader range of functional groups.

C-H Activation: Direct C-H functionalization of the indazole core, in conjunction with the existing bromine atoms, offers a powerful strategy for rapid diversification. researchgate.net

Photoredox Catalysis: The use of visible-light photoredox catalysis for the functionalization of brominated indazoles is a promising area that could lead to new and previously inaccessible transformations. chim.it

| Transformation | Description | Potential Applications |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a bromoindazole with a boronic acid to form a C-C bond. rsc.org | Synthesis of biaryl and heteroaryl-substituted indazoles for medicinal chemistry. rsc.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of a bromoindazole with an amine to form a C-N bond. | Introduction of diverse amine functionalities for tuning biological activity. |

| Halogen Dance Reaction | Isomerization of a bromoindazole to a different constitutional isomer under basic conditions. | Access to indazole isomers that are difficult to synthesize directly. |

| Lithiation-Electrophile Quench | Conversion of a C-Br bond to a C-Li bond, followed by reaction with an electrophile. | Introduction of a wide range of functional groups at the site of bromination. |

Applications of Brominated Indazoles in Advanced Materials Science

While the primary focus of indazole chemistry has been in medicinal chemistry, there is a growing interest in the application of brominated indazoles in materials science. nih.gov The unique electronic properties of the indazole ring, coupled with the ability to tune these properties through substitution, make them attractive building blocks for advanced materials.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the indazole core can be incorporated into organic molecules designed for use in OLEDs. The bromine atoms can be used to attach other functional groups that modulate the emission color and efficiency.

Organic Photovoltaics (OPVs): Brominated indazoles can serve as precursors for the synthesis of donor or acceptor materials in OPV devices. The ability to fine-tune the electronic energy levels through substitution is critical for optimizing device performance.

Sensors: The nitrogen atoms in the indazole ring can act as binding sites for metal ions or other analytes. By incorporating a fluorescent reporter group, brominated indazoles could be developed into chemosensors.

Integration of Artificial Intelligence and Machine Learning in Indazole Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.gov These computational tools can be used to accelerate the design-make-test-analyze cycle by predicting the properties of novel molecules before they are synthesized. nih.gov

In the context of brominated indazoles, AI and ML can be applied to:

Predict Biological Activity: QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the biological activity of new indazole derivatives against a specific target. mdpi.com This can help to prioritize which compounds to synthesize and test.

Predict ADMET Properties: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov This is crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process.

De Novo Drug Design: Generative AI models can be used to design novel indazole structures with desired properties. These models can learn the underlying patterns in large datasets of known molecules and then generate new molecules that are predicted to be active and have good drug-like properties.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcome of chemical reactions and to devise synthetic routes to target molecules. nih.gov This can help chemists to design more efficient and reliable syntheses of complex indazole derivatives.

Multi-Omics Approaches in Elucidating Complex Compound-Target Interactions for Brominated Indazoles

Understanding the detailed mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating complex compound-target interactions. nih.gov

For brominated indazoles with promising biological activity, multi-omics studies can provide valuable insights into:

Target Identification and Validation: By observing the changes in gene expression, protein levels, and metabolite concentrations in cells treated with a brominated indazole, it is possible to identify the cellular pathways that are affected and to pinpoint the direct molecular target of the compound.

Mechanism of Action: Multi-omics data can help to build a comprehensive picture of the downstream effects of target engagement, revealing the full mechanism of action of the compound.

Biomarker Discovery: By identifying the molecular changes that are associated with a response to treatment with a brominated indazole, it may be possible to discover biomarkers that can be used to select patients who are most likely to benefit from the drug.

Off-Target Effects: Multi-omics approaches can also be used to identify unintended "off-target" interactions of a compound, which is important for assessing its potential for toxicity.

Q & A

Q. Q1. What are the most reliable synthetic routes for 3,4,6-tribromo-2H-indazole, and how do reaction conditions influence yield and purity?

Answer: Key synthetic strategies include:

- Transition metal-catalyzed bromination : Selective bromination of 2H-indazole precursors using NBS (N-bromosuccinimide) or Br₂ in the presence of FeCl₃ or AlCl₃ as catalysts. Reaction temperature (0–60°C) and stoichiometry (3–6 eq Br) critically affect regioselectivity and byproduct formation .

- Reductive cyclization : Brominated intermediates (e.g., nitro or amino derivatives) are cyclized under H₂/Pd-C or NaBH₄ conditions. Solvent polarity (DMF vs. THF) impacts reaction kinetics and product stability .

- Cyclocondensation : For fused indazole systems, cyclocondensation of brominated hydrazines with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) yields the core structure. Microwave-assisted methods reduce reaction time by 40–60% .

Validation : Characterize intermediates and products via ¹H/¹³C NMR (δ 7.5–8.5 ppm for aromatic protons), HRMS (exact mass ± 0.001 Da), and HPLC (purity >95%).

Advanced Structural Analysis

Q. Q2. How can crystallographic data resolve contradictions in proposed tautomeric forms or halogen bonding patterns of this compound?

Answer:

- Single-crystal XRD : Use SHELX software for refinement . Key metrics:

- DFT calculations : Validate experimental data (e.g., Mulliken charges on Br atoms) using Gaussian09 at B3LYP/6-311+G(d,p) level. Discrepancies >0.05 Å suggest lattice strain or solvent effects .

Case Study : A 2024 study resolved conflicting tautomer assignments for 3-bromo-2H-indazole using XRD, showing 85% 2H-form dominance in DMSO .

Bioactivity and Mechanism

Q. Q3. What methodologies are recommended for evaluating the anti-inflammatory or anticancer potential of this compound?

Answer:

- In vitro assays :

- SAR analysis : Compare bromine substitution patterns (3,4,6- vs. 3,5,6-tribromo derivatives) to identify critical positions for bioactivity .

Data Interpretation : Contradictory results (e.g., high potency in vitro but low in vivo) may arise from poor solubility (logP > 3.5) or metabolic instability (CYP450 screening advised) .

Advanced Mechanistic Challenges

Q. Q4. How can researchers address conflicting data on the regioselectivity of bromination in 2H-indazole systems?

Answer:

- Controlled bromination : Vary Lewis acids (e.g., FeCl₃ vs. AlCl₃) to redirect electrophilic attack. For example, AlCl₃ favors C4 bromination due to steric hindrance at C3 .

- Kinetic vs. thermodynamic control : Low-temperature bromination (-20°C) favors kinetic products (C6), while prolonged heating (60°C) shifts to thermodynamic (C4) .

- Computational modeling : Use Gaussian09 to calculate activation energies for bromination pathways. ΔΔG > 2 kcal/mol indicates dominant regioselectivity .

Case Study : A 2023 study reconciled conflicting regioselectivity reports by identifying solvent-dependent Br⁺ stabilization (DCM vs. DMF) .

Methodological Rigor

Q. Q5. What steps ensure reproducibility in synthesizing and characterizing this compound derivatives?

Answer:

- Documentation : Report exact equivalents of reagents (e.g., 3.2 eq Br₂ ± 0.1 eq), solvent drying methods (3Å molecular sieves), and purification techniques (e.g., column chromatography with Rf = 0.3 in hexane/EtOAc 7:3) .

- Quality control :

Common Pitfalls : Omitting trace oxygen or moisture in reactions can lead to dehalogenation (e.g., Br → H substitution) .

Data Contradiction Resolution

Q. Q6. How should researchers resolve discrepancies between computational predictions and experimental results for this compound’s electronic properties?

Answer:

- Benchmark calculations : Compare DFT (B3LYP) vs. post-Hartree-Fock (MP2) methods for frontier orbitals. Adjust basis sets (e.g., 6-311++G(d,p)) to match experimental UV-Vis λmax ± 5 nm .

- Solvent correction : Apply PCM (Polarizable Continuum Model) to simulations if experimental data were acquired in DMSO or MeOH .

Example : A 2024 study aligned computed HOMO-LUMO gaps (4.2 eV) with experimental electrochemical data (4.1 eV) by including solvent effects .

Advanced Bioactivity Optimization

Q. Q7. What strategies improve the pharmacokinetic profile of this compound derivatives without compromising bioactivity?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) at N1 to enhance solubility. Test hydrolysis rates in simulated gastric fluid (pH 2.0) .

- Halogen replacement : Substitute C6-Br with CF₃ to reduce molecular weight while retaining hydrophobic interactions (ΔlogP = -0.2) .

- Co-crystallization : Improve bioavailability via co-crystals with succinic acid (1:1 molar ratio), confirmed by DSC and PXRD .

Validation : Conduct ADMET prediction (SwissADME) and in vivo PK (rat plasma t½ > 2 h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.